molecular formula C20H24FN3O4S B4523488 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B4523488
M. Wt: 421.5 g/mol
InChI Key: FTYHMMBSBHGLCU-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a fluorophenyl group, and a pyridazinone moiety, making it an interesting subject for scientific research.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps. The process begins with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the fluorophenyl group and the pyridazinone moiety. The final step involves the acylation of the intermediate compound with 2-methylpropyl acetamide under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide can be compared with other similar compounds, such as:

  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide
  • 1-(1,1-dioxidotetrahydro-3-thienyl)piperidine These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, making this compound unique in its applications and effects.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-14(2)11-23(15-9-10-29(27,28)13-15)20(26)12-24-19(25)8-7-18(22-24)16-5-3-4-6-17(16)21/h3-8,14-15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYHMMBSBHGLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

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